Cas no 84539-30-0 (5-Bromo-2-(N-methylamino)pyridine)
5-Bromo-2-(N-methylamino)pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-N-methylpyridin-2-amine
- (5-bromopyridin-2-yl)methanamine
- 2-Pyridinamine,5-bromo-N-methyl-
- 5-Bromo-2-methylaminopyridine
- 5-Bromo-N-methyl-2-pyridinamine
- 5-BroMo-2-(N-MethylaMino)pyridine
- 2-(Methylamino)-5-bromopyridine
- N-Methyl-5-bromopyridine-2-amine
- 2-PYRIDINAMINE, 5-BROMO-N-METHYL-
- PubChem22084
- ARONIS23831
- 5-bromo-2-methylamino-pyridine
- Methyl(5-bromo-2-pyridyl)amine
- (5-bromo(2-pyridyl))methylamine
- KHPPOPZLVCZUPV-UHFFFAOYSA-N
- 5-bromo-N-methylpyridin-2- amine
- SBB080538
- BBL0236
- 5-Bromo-N-methyl-2-pyridinamine (ACI)
- (5-Bromo-pyridin-2-yl)-methyl-amine
- 5-Bromo-2-(methylamino)pyridine
- AKOS005111059
- CS-W008672
- EN300-43663
- 84539-30-0
- Z359297630
- MFCD08272096
- (5-Bromo-pyridin-2-yl)-methylamine
- SY060834
- AB00999091-01
- 5-Bromo-2-(N-methylamino)pyridine;5-Bromo-N-methylpyridin-2-amine
- DTXSID10576241
- J-516971
- AB44353
- FS-3160
- BBL023686
- SCHEMBL182965
- STL355981
- DB-076061
- 5-Bromo-2-(N-methylamino)pyridine
-
- MDL: MFCD08272096
- Inchi: 1S/C6H7BrN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9)
- InChI Key: KHPPOPZLVCZUPV-UHFFFAOYSA-N
- SMILES: BrC1C=CC(NC)=NC=1
Computed Properties
- Exact Mass: 185.97900
- Monoisotopic Mass: 185.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 24.9
Experimental Properties
- Density: 1.581
- Boiling Point: 245 ºC
- Flash Point: 102 ºC
- PSA: 24.92000
- LogP: 1.95880
5-Bromo-2-(N-methylamino)pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-2-(N-methylamino)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 052704-500mg |
5-Bromo-2-(N-methylamino)pyridine |
84539-30-0 | 500mg |
535.0CNY | 2021-07-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JN547-200mg |
5-Bromo-2-(N-methylamino)pyridine |
84539-30-0 | 97+% | 200mg |
72.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JN547-20g |
5-Bromo-2-(N-methylamino)pyridine |
84539-30-0 | 97+% | 20g |
2286.0CNY | 2021-08-04 | |
| Chemenu | CM121086-5g |
5-Bromo-2-(methylamino)pyridine |
84539-30-0 | 97% | 5g |
$163 | 2021-08-06 | |
| Chemenu | CM121086-10g |
5-Bromo-2-(methylamino)pyridine |
84539-30-0 | 97% | 10g |
$252 | 2021-08-06 | |
| Chemenu | CM121086-25g |
5-Bromo-2-(methylamino)pyridine |
84539-30-0 | 97% | 25g |
$514 | 2021-08-06 | |
| abcr | AB266825-5 g |
5-Bromo-N-methyl-2-pyridinamine |
84539-30-0 | 5g |
€253.50 | 2023-04-26 | ||
| abcr | AB266825-10 g |
5-Bromo-N-methyl-2-pyridinamine |
84539-30-0 | 10g |
€396.60 | 2023-04-26 | ||
| abcr | AB266825-25 g |
5-Bromo-N-methyl-2-pyridinamine |
84539-30-0 | 25g |
€730.50 | 2023-04-26 | ||
| Chemenu | CM121086-5g |
5-Bromo-2-(methylamino)pyridine |
84539-30-0 | 97% | 5g |
$110 | 2023-02-17 |
5-Bromo-2-(N-methylamino)pyridine Production Method
Production Method 1
1.2 Reagents: Oxygen ; 25 °C
Production Method 2
Production Method 3
Production Method 4
2.1 Reagents: Zinc Solvents: Acetic acid
Production Method 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Production Method 6
Production Method 7
Production Method 8
Production Method 9
5-Bromo-2-(N-methylamino)pyridine Raw materials
- Pyridinium, 1-[(5-bromo-2-pyridinyl)methylamino]-, iodide (1:1)
- 2,5-Dibromopyridine
- 5-bromopyridin-2-amine
- 2-(methylamino)pyridine
- pyridinium N-[2'-(5'-bromopyridyl)]aminide
5-Bromo-2-(N-methylamino)pyridine Preparation Products
5-Bromo-2-(N-methylamino)pyridine Suppliers
5-Bromo-2-(N-methylamino)pyridine Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 5-Bromo-2-(N-methylamino)pyridine
Introduction to 5-Bromo-2-(N-methylamino)pyridine (CAS No. 84539-30-0)
5-Bromo-2-(N-methylamino)pyridine, identified by its Chemical Abstracts Service (CAS) number 84539-30-0, is a significant compound in the field of pharmaceutical and chemical research. This heterocyclic organic molecule has garnered considerable attention due to its versatile applications in drug development and synthetic chemistry. The presence of both bromine and an N-methylamino group makes it a valuable intermediate for constructing more complex molecular frameworks, particularly in the synthesis of bioactive molecules.
The< strong>5-Bromo-2-(N-methylamino)pyridine structure consists of a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with an N-methylamino group. This specific arrangement imparts unique reactivity, making it a preferred building block for medicinal chemists. The bromine atom, in particular, serves as a versatile handle for further functionalization via cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many pharmacologically active compounds.
In recent years, there has been a surge in research focused on developing novel treatments for various diseases, including cancer and infectious disorders. The< strong>5-Bromo-2-(N-methylamino)pyridine molecule has emerged as a key intermediate in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. For instance, studies have demonstrated its utility in generating potent JAK2 and FLT3 inhibitors, which are designed to modulate signaling pathways dysregulated in leukemias and other hematological malignancies. The incorporation of the N-methylamino group enhances the metabolic stability and bioavailability of these inhibitors, making them more effective in vivo.
Moreover, the< strong>5-Bromo-2-(N-methylamino)pyridine scaffold has found applications beyond oncology. Researchers have explored its potential in developing antiviral agents, particularly against RNA viruses such as influenza and coronaviruses. The brominated pyridine core allows for modifications that can mimic natural nucleobases or interact with viral proteases and polymerases. For example, derivatives of this compound have been investigated for their ability to inhibit the main protease of SARS-CoV-2, contributing to the global effort to combat COVID-19.
The synthesis of< strong>5-Bromo-2-(N-methylamino)pyridine typically involves multi-step organic transformations starting from commercially available pyridine derivatives. One common approach involves bromination at the 5-position followed by selective amination at the 2-position using N-methylglycine or its derivatives. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, reducing byproduct formation and enhancing yield. These improvements are crucial for large-scale production and ensure that pharmaceutical companies can access sufficient quantities of this valuable intermediate.
The< strong>CAS No. 84539-30-0 designation ensures that researchers can reliably identify and procure this compound from reputable suppliers. Regulatory compliance and quality control are paramount when handling such intermediates, especially in pharmaceutical settings. Manufacturers adhere to stringent guidelines to ensure purity and consistency, which are essential for downstream applications where even minor impurities can affect efficacy or safety.
In conclusion, 5-Bromo-2-(N-methylamino)pyridine is a cornerstone compound in modern drug discovery and synthetic chemistry. Its unique structural features enable diverse functionalization strategies, making it indispensable for developing new therapeutic agents. As research continues to uncover new applications and synthetic methodologies, this compound will undoubtedly remain at the forefront of pharmaceutical innovation.
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